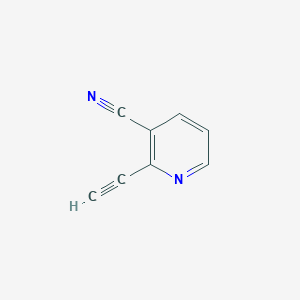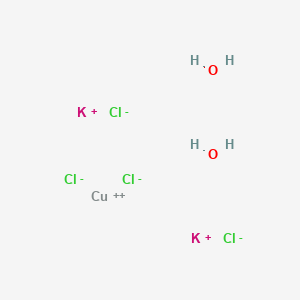
Copper;dipotassium;tetrachloride;dihydrate
カタログ番号 B158677
CAS番号:
10085-76-4
分子量: 319.6 g/mol
InChIキー: QDLOTAGCTPEFOF-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;dipotassium;tetrachloride;dihydrate, also known as Potassium tetrachloridocuprate (II), is a salt with the chemical formula K2CuCl4. It is often found as the dihydrate K2CuCl4·2H2O, which is a brilliant greenish-blue crystalline solid . This compound also occurs naturally as the rare mineral mitscherlichite .
Synthesis Analysis
The dihydrate form of this compound can be obtained by slow evaporation of a solution of potassium chloride (KCl) and copper (II) chloride (CuCl2) in a 2:1 molar ratio . The dihydrate occurs rarely in nature near volcanic vents, e.g., in Mount Vesuvius, as the mineral mitscherlichite .Molecular Structure Analysis
The crystal structure of the dihydrate was partially determined in 1927 and refined in 1934 . The structure is tetragonal P42/mnm (136), Z=2, isostructural with ammonium tetrachoridocuprate (II) (NH4)2CuCl4·2H2O and rubidium tetrachoridocuprate (II) Rb2CuCl4·2H2O . Each copper atom is immediately surrounded by two oxygen atoms and four chlorine atoms forming a hydrated tetrachloridocuprate (II) anion .Physical And Chemical Properties Analysis
Copper;dipotassium;tetrachloride;dihydrate has a molecular weight of 319.585 g/mol . It appears as greenish-blue crystals . The density of the dihydrate is 2.416 g/cm3 at 25 °C .Relevant Papers
- “Trace Amounts of Aqueous Copper (II) Chloride Complexes in Hypersaline Solutions: Spectrophotometric and Thermodynamic Studies” - This paper provides a comprehensive overview of the thermodynamic properties of aqueous copper (II) chloride complexes, which is important for understanding and quantitatively modeling trace copper behavior in hydrometallurgical extraction processing .
- “Irreversible thermochromism in copper chloride Imidazolium” - This paper discusses the exothermic chemical reaction that occurs when copper(II) dichloride dihydrate is mixed with butylmethylimidazolium chloride .
特性
IUPAC Name |
copper;dipotassium;tetrachloride;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2K.2H2O/h4*1H;;;;2*1H2/q;;;;+2;2*+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLOTAGCTPEFOF-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuH4K2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648455 |
Source


|
| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tetrachlorocupurate(II) dihydrate | |
CAS RN |
10085-76-4 |
Source


|
| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Potassium phenyl sulfate
1733-88-6
15-Nonacosanol
2764-81-0

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)
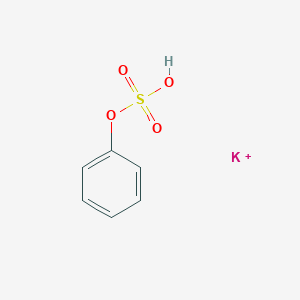
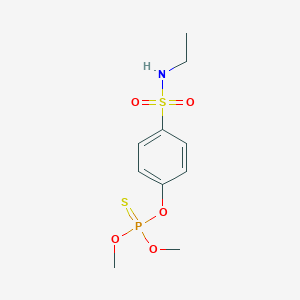

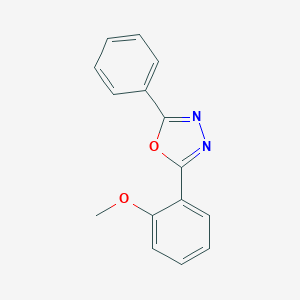

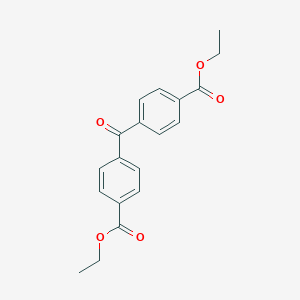
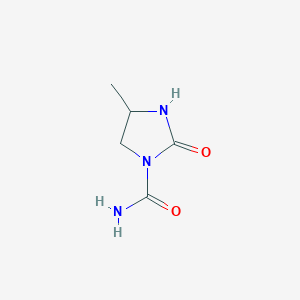
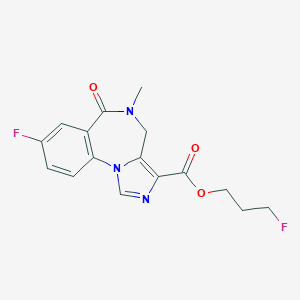

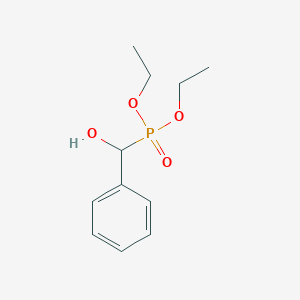
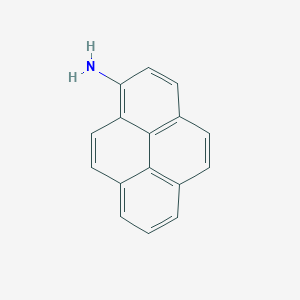
![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
